N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-17(22-19-21-14-8-4-5-9-16(14)26-19)11-23-12-20-15(10-18(23)25)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAYGTNDENUDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the pyrimidinone moiety: This involves the condensation of an appropriate β-dicarbonyl compound with a urea or thiourea derivative.
Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and pyrimidinone moieties through an acetamide linkage, typically using a coupling reagent such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Key Structural Insights :
- 4-Phenyl substitution on the pyrimidinone could increase lipophilicity, favoring membrane permeability over more polar substituents (e.g., nitro or methoxy groups in ).
Example :
Characterization :
Key Findings :
- Thiadiazole derivatives (e.g., ) exhibit potent VEGFR-2 inhibition, likely due to the urea moiety’s ability to form critical hydrogen bonds.
- Pyrimidinone-based compounds (e.g., ) show nanomolar-range kinase inhibition, suggesting the 6-oxo group enhances binding affinity.
- MAO-B/BChE inhibitors (e.g., ) leverage the dihydroisoquinoline group’s planar structure for enzyme active-site penetration.
Physicochemical and Pharmacokinetic Properties
Comparative Analysis :
Insights :
- Triazole derivatives exhibit better solubility but reduced kinase affinity compared to pyrimidinone analogs .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅N₃O, with a molecular weight of approximately 476.55 g/mol. The compound features a benzothiazole moiety and a pyrimidine derivative , linked through an amide functional group. The presence of these structural elements contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the variation of substituents on both the benzothiazole and pyrimidine rings, facilitating the exploration of structure-activity relationships.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties . A study conducted in 2015 demonstrated that related compounds showed promising results in the maximal electroshock seizure (MES) test and pentylenetetrazole test in mice, with effective doses (ED50) significantly lower than standard anticonvulsants like phenytoin and carbamazepine .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity , particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies have indicated that it may act as a dual-target inhibitor, potentially interfering with cell cycle progression in cancer cells.
Comparative Analysis with Similar Compounds
To understand the versatility and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-acetamide | Benzothiazole core | Antimicrobial |
| Benzothiazole-pyrimidine hybrids | Pyrimidine linked to benzothiazole | Anticancer |
| Phenylpyrimidines | Phenyl substitutions on pyrimidine | Antiviral |
This table highlights the diverse therapeutic potential within benzothiazole-pyrimidine hybrids.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticonvulsant Efficacy : In a study assessing new benzo[d]thiazol derivatives, compounds demonstrated ED50 values significantly lower than traditional treatments, indicating enhanced efficacy .
- Inhibition Studies : Investigations into cyclin-dependent kinase inhibition revealed that modifications to the compound could enhance its anticancer properties, suggesting a promising avenue for drug development.
- Toxicity Assessments : Initial toxicity evaluations indicated a favorable safety profile compared to established anticonvulsants, which is crucial for further development as a therapeutic agent.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis typically involves multi-step organic reactions, leveraging heterocyclic chemistry and amide bond formation. A common approach includes:
- Step 1 : Condensation of a benzo[d]thiazole-2-amine precursor with activated pyrimidinone derivatives.
- Step 2 : Acylation using chloroacetyl chloride or similar reagents to introduce the acetamide moiety.
- Step 3 : Purification via recrystallization or column chromatography.
Q. Key Reaction Conditions :
- Solvents : Acetonitrile, DMF, or ethanol for reflux reactions.
- Catalysts : Triethylamine to neutralize HCl byproducts during acylation.
- Temperature : Controlled reflux (70–100°C) for 8–12 hours to ensure completion .
Example Protocol :
Reaction of 2-aminobenzothiazole with 6-oxo-4-phenylpyrimidin-1(6H)-yl acetic acid in DMF, followed by coupling agents like EDCI/HOBt. Yield optimization requires inert atmospheres and moisture control .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy :
- 1H/13C-NMR : Assigns protons and carbons in the benzothiazole, pyrimidinone, and acetamide moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the acetamide carbonyl resonates at ~168 ppm in 13C-NMR .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS showing [M+H]+ peaks).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for amides) .
Validation : Cross-referencing with X-ray crystallography (e.g., triclinic P1 space group for related analogs) ensures structural accuracy .
Advanced Questions
Q. How can molecular docking elucidate its inhibitory mechanism against MAO-B?
Methodology :
- Target Selection : Retrieve MAO-B crystal structure (PDB ID: 2V5Z).
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 with B3LYP/6-31G(d).
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Analysis : Focus on π-π stacking (benzothiazole with Tyr398) and hydrogen bonds (acetamide carbonyl with Cys172) .
Case Study :
A related compound, (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, showed MAO-B inhibition (IC₅₀ = 0.028 µM) via similar interactions .
Q. How should contradictory biological activity data across studies be resolved?
Analytical Framework :
Experimental Replication : Ensure consistent assay conditions (e.g., enzyme source, substrate concentration).
Structural Validation : Confirm compound purity via HPLC (>95%) and NMR.
Statistical Analysis : Use ANOVA to assess variability between replicates.
Example :
A study on N-(benzo[d]thiazol-2-yl)acetamide derivatives reported antifungal activity against C. albicans (MIC = 32 µg/mL), while another showed no activity. Discrepancies were traced to differences in fungal strain susceptibility and solvent effects in assays .
Q. What in vitro assays are recommended for evaluating kinase inhibition?
Protocol :
- Kinase Profiling : Use a panel (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases.
- ATP Competition Assay : Measure IC₅₀ via luminescence (ADP-Glo™ Kit).
- Controls : Include staurosporine (positive) and DMSO (negative).
Q. Data Interpretation :
- Selectivity Index : Compare IC₅₀ values against off-target kinases.
- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can reaction conditions be optimized for higher yields?
Design of Experiments (DoE) Approach :
- Variables : Solvent polarity, temperature, catalyst loading.
- Response Surface Methodology (RSM) : Models interactions between variables.
Case Study :
For a related thiazole-acetamide, DMF as solvent increased yield from 45% to 72% compared to THF. Triethylamine (2 eq.) reduced byproduct formation .
Q. What crystallographic techniques validate its solid-state structure?
Procedure :
- Single-Crystal Growth : Slow evaporation from ethanol/acetone (1:1).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL for structure solution (R1 < 0.05).
Q. Key Metrics :
- H-Bonding : Intermolecular N–H⋯N (2.8–3.0 Å) stabilizes dimers.
- Torsional Angles : Pyrimidinone ring planarity (deviation < 0.02 Å) .
Q. How does substituent variation impact bioactivity?
SAR Analysis :
| Substituent | Target Activity | IC₅₀ (µM) | Source |
|---|---|---|---|
| 6-Nitrobenzothiazole | Antifungal (C. albicans) | 32 | |
| 4-Chlorophenyl | MAO-B Inhibition | 0.028 | |
| Pyridinylmethylene | HDAC8 Inhibition | 0.15 |
Trends : Electron-withdrawing groups (e.g., nitro) enhance antifungal activity but reduce MAO-B affinity due to altered electronic density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
